

LRRK2 Inhibitor 1: A Technical Guide for Parkinson's Disease Research

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Compound of Interest

Compound Name: *LRRK2 inhibitor 1*

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This guide provides an in-depth overview of **LRRK2 Inhibitor 1**, a pivotal tool compound in the exploration of Leucine-rich repeat kinase 2 (LRRK2) as a therapeutic target for Parkinson's disease. This document details the inhibitor's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its application in various research models.

Introduction to LRRK2 and Parkinson's Disease

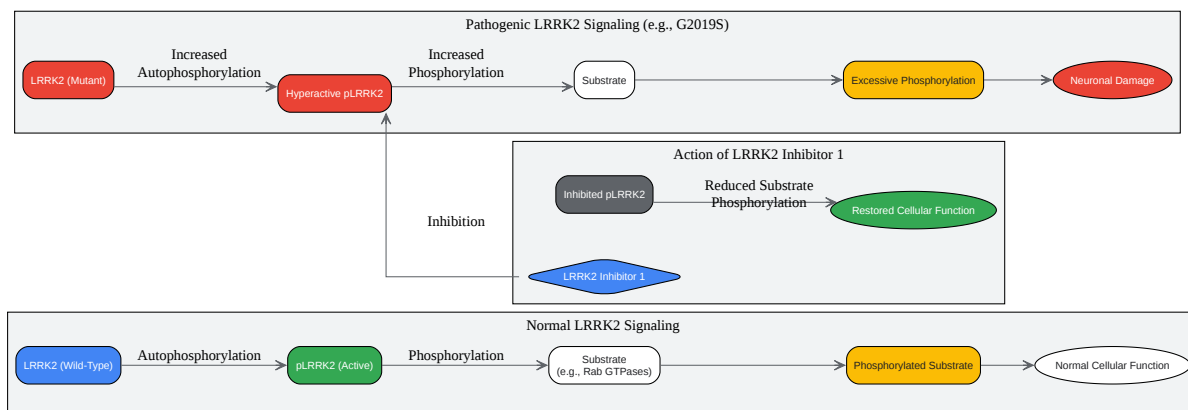
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).^{[1][2]} The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity.^[2] This hyperactivity is believed to contribute to the neurodegenerative processes in PD, making LRRK2 a prime target for therapeutic intervention. LRRK2 inhibitors aim to normalize this kinase activity, thereby offering a potential disease-modifying strategy for Parkinson's disease.^[3]

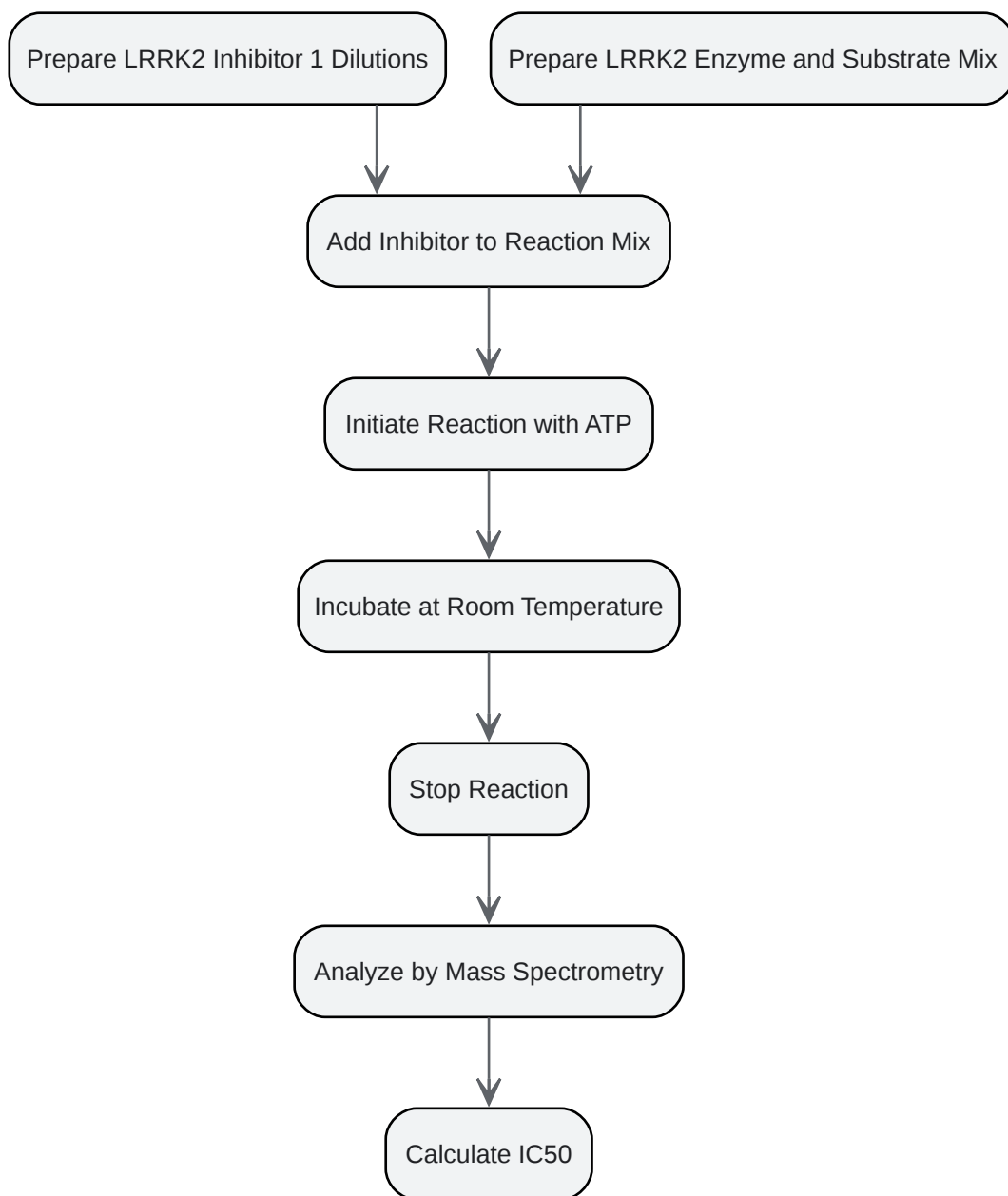
Mechanism of Action of LRRK2 Inhibitor 1

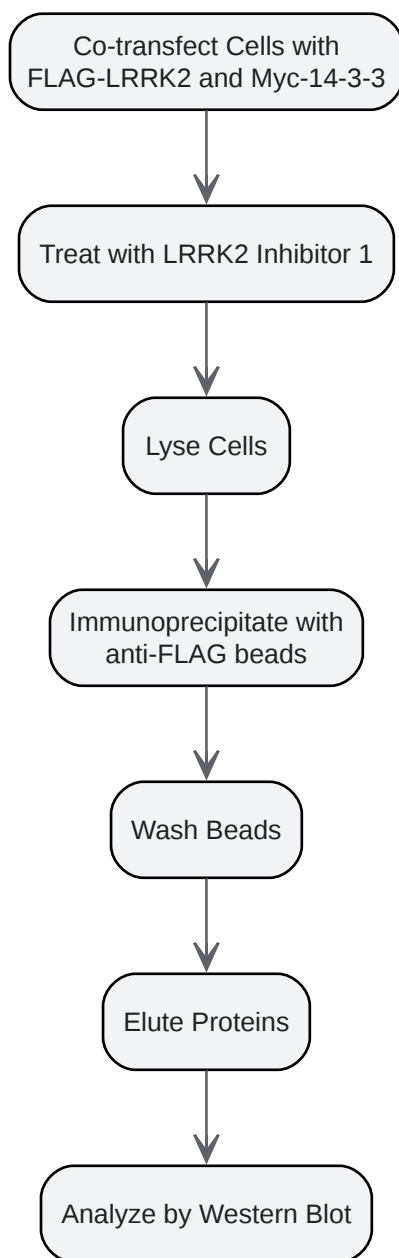
LRRK2 Inhibitor 1 is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. By binding to the ATP pocket of the LRRK2 kinase domain, it blocks the transfer of phosphate to LRRK2 substrates, effectively reducing the hyper-activity associated with pathogenic mutations. A key cellular consequence of LRRK2 inhibition is the dephosphorylation of LRRK2

at serine residues, notably Ser910 and Ser935.[2] This dephosphorylation event disrupts the binding of 14-3-3 proteins to LRRK2, leading to a change in the protein's subcellular localization, often observed as a shift from a diffuse cytoplasmic pattern to filamentous or aggregate-like structures.[2][4]

Below is a diagram illustrating the proposed signaling pathway and the action of **LRRK2 Inhibitor 1**.







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